L-(+)-Threo-chloramphenicol

説明

The exact mass of the compound Dextramycin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Chloramphenicol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

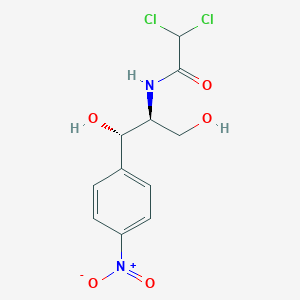

2D Structure

3D Structure

特性

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158453 | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-90-7 | |

| Record name | (+)-Chloramphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextramycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dextramycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXTRAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0PWV2Z3IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-(+)-Threo-Chloramphenicol: A Deep Dive into its Ribosomal Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. This technical guide provides a comprehensive overview of the molecular mechanism by which L-(+)-threo-chloramphenicol, the active isomer, interacts with the bacterial ribosome. We will delve into its specific binding site within the 50S ribosomal subunit, its inhibitory action on the peptidyl transferase center, and the context-dependent nature of its activity. This document synthesizes crystallographic, biochemical, and genetic data to offer a detailed understanding for researchers in microbiology, structural biology, and antibiotic development.

Introduction

The bacterial ribosome, a complex ribonucleoprotein machine, is a primary target for numerous antibiotics. Chloramphenicol, first isolated from Streptomyces venezuelae, was one of the first broad-spectrum antibiotics to be discovered and has been a subject of extensive research to understand its mechanism of action.[1] Its clinical use is limited due to potential serious side effects, but it remains a crucial tool for studying ribosomal function and a scaffold for the development of new antibacterial agents.[2] This guide will focus on the detailed molecular interactions between chloramphenicol and the ribosome.

The Ribosomal Binding Site of Chloramphenicol

Chloramphenicol selectively binds to the large (50S) ribosomal subunit in bacteria.[2] High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have precisely mapped its binding pocket within the peptidyl transferase center (PTC).[3][4]

Key Binding Interactions:

-

Location: Chloramphenicol binds to the A-site of the PTC.[5][6][7] This strategic position allows it to interfere directly with the binding of the incoming aminoacyl-tRNA (aa-tRNA).[8][9]

-

23S rRNA Residues: The antibiotic forms specific interactions with several universally conserved nucleotides of the 23S rRNA. Key residues involved include A2451 and C2452, where the nitrobenzene (B124822) ring of chloramphenicol engages in π-π stacking interactions.[10][11] Hydrogen bonds are formed with G2505 and U2506.[12]

-

Hydrophobic Crevice: The aromatic ring of chloramphenicol settles into a hydrophobic crevice at the entrance to the peptide exit tunnel.[13][14][15]

Mutations in these 23S rRNA nucleotides can confer resistance to chloramphenicol, highlighting their critical role in its binding and mechanism of action.[1][8]

Inhibition of Peptidyl Transferase Activity

The primary mechanism of action of chloramphenicol is the inhibition of peptide bond formation, a reaction catalyzed by the peptidyl transferase activity of the ribosome.[2][8]

Mechanism of Inhibition:

By occupying the A-site of the PTC, chloramphenicol sterically hinders the correct positioning of the aminoacyl moiety of the incoming aa-tRNA.[3][16] This prevents the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the new amino acid on the A-site tRNA, thereby halting protein elongation.[2][8]

While initially considered a universal inhibitor of peptide bond formation, recent studies have revealed a more nuanced, context-specific mode of action.[6] The inhibitory efficiency of chloramphenicol can be influenced by the specific amino acid residues of the nascent peptide chain and the incoming aa-tRNA.[6][16] For instance, inhibition is most potent when the penultimate amino acid of the nascent chain is alanine, serine, or threonine.[6] Conversely, the presence of glycine (B1666218) at the C-terminus of the nascent peptide or on the incoming aa-tRNA can counteract the inhibitory effect of the drug.[6][7]

Quantitative Data on Chloramphenicol-Ribosome Interaction

The affinity of chloramphenicol for the bacterial ribosome has been quantified through various biochemical assays. This data is crucial for understanding its potency and for the development of novel derivatives.

| Parameter | Value | Organism/System | Method | Reference |

| Dissociation Constant (KD) | 2 µM | E. coli | Equilibrium Dialysis | [13] |

| Dissociation Constant (KD) | 2.3 µM | E. coli | Direct [14C]-CHL binding | [11] |

| Dissociation Constant (KDapp) | 2.6 ± 1.5 µM | E. coli | BODIPY-CAM displacement | [11] |

| Dissociation Constant (KDapp) | 2.8 ± 0.5 µM | E. coli | BODIPY-ERY displacement | [11] |

| Inhibition Constant (Ki) | 0.7 µM | E. coli cell-free system | Puromycin Reaction (competitive phase) | [17] |

| Inhibition Constant (Ki) for Thiamphenicol | 0.45 µM | E. coli cell-free system | Puromycin Reaction | [17] |

Experimental Protocols

The elucidation of chloramphenicol's mechanism of action has relied on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.

In Vitro Ribosome Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of chloramphenicol to the ribosome by competing with a fluorescently labeled antibiotic, such as BODIPY-erythromycin.

-

Materials: Purified 70S ribosomes (e.g., from E. coli), BODIPY-labeled erythromycin, this compound, binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH4Cl, 10 mM Mg(CH3COO)2, 0.05% Tween-20).[10]

-

Procedure:

-

Incubate a fixed concentration of ribosomes (e.g., 25 nM) with a fixed concentration of BODIPY-erythromycin (e.g., 4 nM) to form a complex.[10]

-

Add increasing concentrations of chloramphenicol to the complex.[10]

-

Incubate to reach equilibrium.[10]

-

Measure the fluorescence polarization. As chloramphenicol displaces the fluorescent probe, the polarization value will decrease.

-

Calculate the IC50 and subsequently the Ki or KD from the competition binding curve.

-

X-ray Crystallography of Ribosome-Chloramphenicol Complex

This technique provides atomic-level detail of the drug-ribosome interaction.

-

Materials: Highly purified 70S ribosomes (e.g., from Thermus thermophilus), this compound, crystallization buffers and reagents.[10]

-

Procedure:

-

Form a complex of the 70S ribosome with chloramphenicol.

-

Crystallize the complex using vapor diffusion (sitting or hanging drop) methods.[10]

-

Collect X-ray diffraction data from the crystals at a synchrotron source.[10]

-

Process the diffraction data and solve the structure by molecular replacement using a known ribosome structure.

-

Build and refine the atomic model of the ribosome-chloramphenicol complex.

-

Primer Extension Inhibition Assay (Toeprinting)

This assay identifies the precise sites of ribosome stalling on an mRNA template induced by an antibiotic.

-

Materials: In vitro transcription/translation system, specific mRNA template, reverse transcriptase, radiolabeled or fluorescently labeled DNA primer.

-

Procedure:

-

Set up an in vitro translation reaction with the mRNA template.

-

Add chloramphenicol at a concentration that inhibits translation.

-

Allow translation to proceed, leading to ribosomes stalling at specific codons.

-

Isolate the total RNA.

-

Perform a primer extension reaction using a reverse transcriptase and a labeled primer that binds downstream of the potential stall sites.

-

The reverse transcriptase will stop at the position of the stalled ribosome.

-

Analyze the resulting cDNA fragments by gel electrophoresis to map the precise stalling site.

-

Visualizations

Mechanism of Action of Chloramphenicol

Caption: Mechanism of chloramphenicol action on the ribosome.

Experimental Workflow: Toeprinting Assay

Caption: Workflow for a primer extension inhibition (toeprinting) assay.

Logical Relationship: Chloramphenicol Binding and Resistance

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. Structural basis for the inability of chloramphenicol to inhibit peptide bond formation in the presence of A-site glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding and Action of Triphenylphosphonium Analog of Chloramphenicol upon the Bacterial Ribosome | MDPI [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structures of five antibiotics bound at the peptidyl transferase center of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eric-westhof.ibmc.cnrs.fr [eric-westhof.ibmc.cnrs.fr]

- 16. Structural insights into context-dependent inhibitory mechanisms of chloramphenicol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of L-(+)-Threo-Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramphenicol (B1208), a broad-spectrum antibiotic, marked a pivotal moment in the history of medicine as the first antibiotic to be entirely synthesized on a large scale. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of the biologically active L-(+)-threo-isomer of chloramphenicol. It details the initial isolation from Streptomyces venezuelae, the groundbreaking work in its chemical characterization and synthesis, and various synthetic methodologies developed over the years. This document includes structured data tables for quantitative comparison of synthetic routes and detailed experimental protocols for key reactions. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the core concepts.

Discovery and Initial Isolation

The journey of chloramphenicol began in 1947 when a team of scientists, including John Ehrlich and Paul R. Burkholder, isolated it from the soil bacterium Streptomyces venezuelae.[1][2][3][4][5][6] This discovery was a collaborative effort involving researchers from Parke, Davis and Company, Yale University, and the Army Medical Center.[4] The soil sample from which the bacterium was isolated was originally found near Caracas, Venezuela.[2][4] The new antibiotic, initially named Chloromycetin due to its chlorine content, demonstrated a broad spectrum of activity against a variety of bacteria, including those responsible for serious infections like typhoid fever and rickettsial diseases.[2][4]

A significant breakthrough came in 1949 when a team of scientists at Parke-Davis, led by Mildred Rebstock, successfully determined the chemical structure of chloramphenicol and, remarkably, achieved its complete chemical synthesis.[1][3][7][8][9] This was a landmark achievement, making chloramphenicol the first naturally occurring antibiotic to be produced by chemical synthesis on a commercial scale.[7][9][10] The ability to synthesize the molecule was crucial as it paved the way for large-scale production independent of the fermentation process.[3][8]

The biologically active form of chloramphenicol is the D-(-)-threo isomer.[11][12] The other three stereoisomers do not possess the same potent antibacterial properties.[11][12][13][14]

Chemical Synthesis of L-(+)-Threo-Chloramphenicol

The synthesis of chloramphenicol has been a subject of extensive research, leading to the development of numerous synthetic routes. These can be broadly categorized into non-stereoselective and stereoselective methods. The primary challenge in its synthesis lies in controlling the stereochemistry at the two chiral centers to selectively produce the desired L-(+)-threo isomer.

Non-Stereoselective Synthesis

Early synthetic approaches were often non-stereoselective, producing a racemic mixture of isomers that required subsequent resolution to isolate the active L-(+)-threo form. A common starting material for these syntheses is 4-nitroacetophenone.[15]

A typical non-stereoselective pathway is outlined below:

Caption: A generalized workflow for the non-stereoselective synthesis of chloramphenicol.

Stereoselective Synthesis

To circumvent the inefficient resolution of racemic mixtures, various stereoselective synthetic methods have been developed. These methods aim to control the stereochemistry during the reaction, leading to a higher yield of the desired L-(+)-threo isomer.

One efficient approach involves the asymmetric catalytic aziridination of an imine derived from p-nitrobenzaldehyde. This method can produce optically pure (−)-chloramphenicol in a limited number of steps.[16]

Caption: Stereoselective synthesis of chloramphenicol via asymmetric aziridination.

More recent advancements have focused on chemoenzymatic strategies, which utilize enzymes to catalyze key stereoselective steps. For instance, an engineered L-threonine (B559522) transaldolase can be used for the synthesis of the chloramphenicol intermediate L-threo-p-nitrophenylserine with high stereoselectivity.[17][18]

Caption: A chemoenzymatic approach for the stereoselective synthesis of chloramphenicol.

Quantitative Data Presentation

The following table summarizes the quantitative data for various synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Synthetic Method | Starting Material | Key Reagent/Catalyst | Overall Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) | Reference |

| Asymmetric Catalytic Aziridination | p-Nitrobenzaldehyde | (R)-VAPOL ligand | 38 | 96 | 30:1 (cis/trans) | [16] |

| Silver-Catalyzed Aldol Reaction | 4-Nitrobenzaldehyde (B150856) | Cinchona-derived amino phosphine | 22 | 98 (after recrystallization) | 91:9 (trans/cis) | [19] |

| Chemoenzymatic Synthesis | 4-Nitrobenzaldehyde | Engineered L-threonine transaldolase | 54 | >99 | 97.7% de | [18] |

| Non-stereoselective (example) | 4-Nitroacetophenone | - | Variable | N/A (racemic) | Variable | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of this compound.

Protocol for Asymmetric Catalytic Aziridination

This protocol is adapted from the synthesis of (-)-chloramphenicol as described by Hu et al.

Step 1: Synthesis of the Benzhydryl Imine of p-Nitrobenzaldehyde

-

To a solution of p-nitrobenzaldehyde in ethanol, add an equimolar amount of benzhydrylamine.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then to 0°C to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Asymmetric Aziridination

-

In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by reacting triphenylborate with the (R)-VAPOL ligand (10 mol %) in toluene (B28343) at room temperature.

-

Cool the catalyst solution to 0°C.

-

Add the benzhydryl imine of p-nitrobenzaldehyde to the catalyst solution.

-

Slowly add ethyl diazoacetate to the reaction mixture over a period of 1 hour.

-

Stir the reaction at 0°C for 24 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the cis-aziridine.

Step 3: Conversion to (-)-Chloramphenicol

-

Hydrolyze the aziridine using an appropriate acid catalyst to open the ring.

-

Acylate the resulting amino alcohol with dichloroacetyl chloride in the presence of a base (e.g., triethylamine) to obtain (-)-chloramphenicol.

-

Purify the final product by recrystallization.

Protocol for Chemoenzymatic Synthesis of L-threo-p-nitrophenylserine

This protocol is based on the work by Wu et al. utilizing an engineered L-threonine transaldolase.

Step 1: Whole-Cell Biocatalysis

-

Cultivate E. coli cells expressing the engineered L-threonine transaldolase in a suitable growth medium.

-

Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5).

-

In a reaction vessel, combine the whole-cell catalyst with 4-nitrobenzaldehyde and L-threonine.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 4 hours).

-

Monitor the reaction progress by HPLC.

-

Upon completion, separate the cells by centrifugation and collect the supernatant containing the product, (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid.

Step 2: Chemical Conversion to Chloramphenicol

-

Esterify the carboxylic acid group of the product from Step 1.

-

Reduce the ester to the corresponding diol.

-

Perform dichloroacetylation of the amino group to yield chloramphenicol.

Conclusion

The discovery and synthesis of this compound represent a significant chapter in the development of antibiotics. From its initial isolation from a natural source to the sophisticated stereoselective and chemoenzymatic synthetic routes, the journey of chloramphenicol showcases the evolution of organic chemistry and biotechnology. The methodologies and data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, providing a solid foundation for future innovations in antibiotic synthesis and design.

References

- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 2. publications.aap.org [publications.aap.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]

- 5. Chloramphenicol - American Chemical Society [acs.org]

- 6. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mildred Rebstock: Profile of the Medicinal Chemist Who Synthesized Chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enhanced synthesis of chloramphenicol intermediate L-threo-p-nitrophenylserine using engineered L-threonine transaldolase and by-product elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A chemoenzymatic strategy for the efficient synthesis of amphenicol antibiotic chloramphenicol mediated by an engineered l-threonine transaldolase with high activity and stereoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Chemical structure and properties of L-(+)-Threo-chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(+)-threo-chloramphenicol is a specific stereoisomer of the broad-spectrum antibiotic, chloramphenicol (B1208). While the D-(-)-threo isomer is the biologically active component against bacteria, understanding the chemical structure and properties of all stereoisomers is crucial for drug development, quality control, and research into potential off-target effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the analysis of this compound.

Chemical Structure and Stereoisomerism

This compound, systematically named 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, is one of the four stereoisomers of chloramphenicol.[1] The molecule possesses two chiral centers, leading to the existence of two diastereomeric pairs: threo and erythro. Each diastereomer exists as a pair of enantiomers (D/L or R/S). This compound is the (1S,2S) enantiomer and is the mirror image of the naturally occurring and bacteriostatically active D-(-)-threo-chloramphenicol ((1R,2R) enantiomer).

The key structural features include a p-nitrophenyl group, a propanediol (B1597323) backbone, and a dichloroacetyl amide side chain. The "threo" designation refers to the relative stereochemistry of the two chiral centers, where the hydroxyl groups are on opposite sides in a Fischer projection.

Molecular Formula: C₁₁H₁₂Cl₂N₂O₅[1]

Molecular Weight: 323.13 g/mol [1]

Physicochemical Properties

The distinct stereochemistry of this compound influences its physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Melting Point | 149-151 °C | [2] |

| Solubility | Slightly soluble in water (2.5 g/L at 25 °C). Soluble in ethanol, methanol (B129727), and DMSO. | [2] |

| Optical Rotation [α]D | +18.6° (c = 4.86 in ethanol) | [3][4] |

| pKa (Predicted) | 11.03 ± 0.46 | [5] |

Note on Optical Rotation: The optical rotation value is for the enantiomer, D-(-)-threo-chloramphenicol. The L-(+)-threo isomer will have the same magnitude but a positive sign.

Signaling Pathway: Inhibition of Mitochondrial Protein Synthesis

While this compound is largely inactive against bacteria, chloramphenicol isomers can inhibit mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes (both are 70S).[6][7] This inhibition can lead to mitochondrial stress, decreased ATP biosynthesis, and downstream cellular effects. This off-target effect is a critical consideration in drug safety and development.[6][8]

Caption: Inhibition of mitochondrial protein synthesis by chloramphenicol.

Experimental Protocols

Chiral Separation of Chloramphenicol Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation of chloramphenicol stereoisomers. Specific parameters may need optimization based on the available instrumentation and columns.

Objective: To resolve the four stereoisomers of chloramphenicol.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., α1-acid glycoprotein (B1211001) (AGP) column)[9]

-

Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0). The exact ratio should be optimized for baseline separation.[10]

-

Standard solutions of each chloramphenicol isomer

-

Sample containing a mixture of isomers

Procedure:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]

-

Standard Injection: Inject a known concentration of each pure isomer individually to determine their respective retention times.

-

Sample Injection: Inject the sample mixture.

-

Detection: Monitor the elution profile at a suitable wavelength, typically 278 nm.[11]

-

Data Analysis: Identify and quantify each isomer in the sample by comparing the retention times and peak areas with those of the standards.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific detection and quantification, especially in complex matrices, LC-MS/MS is the method of choice.

Objective: To identify and quantify this compound in a complex sample.

Instrumentation:

-

Liquid chromatography system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Utilize a reversed-phase C18 column for initial separation from matrix components.[12]

-

For isomer-specific analysis, a chiral LC method as described in 4.1 should be employed prior to MS detection.[13]

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of an acid (e.g., 0.1% formic acid), is common.[12]

-

-

Mass Spectrometric Detection:

-

Sample Preparation:

-

Perform a suitable extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte from the sample matrix.[12]

-

-

Data Analysis:

-

Identify the target analyte by its retention time and the presence of the specific precursor-to-product ion transitions.

-

Quantify the analyte using a calibration curve prepared with known concentrations of a certified reference standard.

-

Caption: Workflow for chiral LC-MS/MS analysis of chloramphenicol isomers.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The summarized quantitative data, detailed experimental protocols for chiral separation and analysis, and the illustration of its effect on mitochondrial protein synthesis offer a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of all stereoisomers of a drug is paramount for ensuring product quality, safety, and for advancing research in drug metabolism and toxicology.

References

- 1. scbt.com [scbt.com]

- 2. Chloramphenicol | 56-75-7 [chemicalbook.com]

- 3. Chloramphenicol [drugfuture.com]

- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 7384-89-6,L-erythro-Chloramphenicol | lookchem [lookchem.com]

- 6. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [On the inhibitory effect of chloramphenicol on mitochondrial protein synthesis as a possible cause of its selective toxic side effects (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloramphenicol causes mitochondrial stress, decreases ATP biosynthesis, induces matrix metalloproteinase-13 expression, and solid-tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. fda.gov [fda.gov]

- 13. Discrimination of eight chloramphenicol isomers by liquid chromatography tandem mass spectrometry in order to investigate the natural occurrence of chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]

L-(+)-Threo-Chloramphenicol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-threo-chloramphenicol, the (1S,2S)-enantiomer of the broad-spectrum antibiotic chloramphenicol (B1208), serves as a critical tool in microbiological and biochemical research. While devoid of the significant antibacterial properties of its D-(-)-threo counterpart, its unique stereochemistry makes it an invaluable negative control for studying the specific mechanisms of action of chloramphenicol. This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and experimental applications of this compound.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 134-90-7 | [1] |

| Molecular Weight | 323.13 g/mol | [1] |

| Molecular Formula | C₁₁H₁₂Cl₂N₂O₅ | [1] |

| Synonyms | Dextramycine, (+)-Chloramphenicol, (1S,2S)-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)-1,3-propanediol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Sparingly soluble in water. Soluble in ethanol, methanol (B129727), and DMSO. |

Biological Activity and Mechanism of Action

The biological activity of chloramphenicol is highly stereospecific. The D-(-)-threo isomer is the biologically active form, potently inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[2] In stark contrast, this compound exhibits significantly reduced or no antibacterial activity.[3]

However, it is not entirely inert. Studies have shown that this compound can inhibit protein synthesis in rabbit reticulocytes, suggesting a different mechanism of action or target specificity in eukaryotic systems compared to its D-(-)-threo isomer in prokaryotes.[4] Furthermore, while it does not inhibit mitochondrial protein synthesis in situ, it has been observed to affect the oxidative activity of isolated mitochondria.[5] This distinction makes it a useful tool for dissecting the specific effects of chloramphenicol on bacterial versus mitochondrial ribosomes and for investigating the broader cellular effects of this class of compounds beyond direct protein synthesis inhibition.

Comparative Inhibitory Activity of Chloramphenicol Isomers

| Isomer | Relative Activity (Bacterial Growth Inhibition) | Effect on Mitochondrial Protein Synthesis (in situ) | Reference |

| D-(-)-threo-chloramphenicol | High | Inhibitory | [3][5] |

| This compound | Very Low / Inactive | No effect | [3][5] |

| D-(-)-erythro-chloramphenicol | Low | - | [6] |

| L-(+)-erythro-chloramphenicol | Low | - | [6] |

Experimental Protocols

The distinct biological activities of chloramphenicol stereoisomers necessitate robust analytical methods for their separation and quantification. This is particularly crucial for quality control and for research applications where the purity of a specific isomer is paramount.

Separation of Chloramphenicol Stereoisomers by Chiral HPLC-MS/MS

This method allows for the baseline separation and sensitive detection of all four stereoisomers of chloramphenicol.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., α1-acid glycoprotein)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation: Dissolve the sample containing the chloramphenicol isomers in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of methanol and aqueous buffer (e.g., ammonium (B1175870) acetate). The exact ratio should be optimized for the specific column.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z 321) to specific product ions (e.g., m/z 152, 194, 257) for each isomer. The fragmentation patterns can aid in distinguishing between the isomers.

-

Workflow for Stereoisomer Analysis

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of chloramphenicol in intact erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of chloramphenicol isomers and erythromycin on enzyme and lipid synthesis induced by oxygen in wild-type and petite yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

A Technical Guide to the Stereoisomers of Chloramphenicol and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramphenicol (B1208), first isolated from Streptomyces venezuelae in 1947, is a broad-spectrum antibiotic renowned for its simple chemical structure and its mechanism of action targeting bacterial protein synthesis.[1][2] Its clinical use, however, is limited by significant side effects, including hematologic disorders. The chloramphenicol molecule possesses two chiral centers, giving rise to four distinct stereoisomers.[2] Crucially, the biological activity of chloramphenicol is highly dependent on its stereochemistry. Only one of these four isomers exhibits potent antibacterial properties, a classic example of stereoselectivity in pharmacology.[1][2] This guide provides an in-depth technical overview of the four stereoisomers of chloramphenicol, their specific biological functions, the mechanisms underlying their activity, and the experimental protocols used for their evaluation.

The Four Stereoisomers of Chloramphenicol

Chloramphenicol's structure consists of a p-nitrobenzene ring, a 2-amino-1,3-propanediol (B45262) moiety, and a dichloroacetyl tail.[1] The two asymmetric carbon atoms at positions 1 and 2 of the propanediol (B1597323) backbone result in four possible stereoisomers, existing as two pairs of enantiomers (threo and erythro).[2]

-

D-(-)-threo-chloramphenicol : The (1R,2R) isomer. This is the naturally occurring and biologically active antibacterial agent.[1]

-

L-(+)-threo-chloramphenicol : The (1S,2S) isomer. The enantiomer of the active form.

-

D-(-)-erythro-chloramphenicol : The (1S,2R) isomer. A diastereomer of the active form.

-

L-(+)-erythro-chloramphenicol : The (1R,2S) isomer. A diastereomer of the active form.

Biological Functions and Antibacterial Activity

The antibacterial efficacy of chloramphenicol is almost exclusively attributed to the D-(-)-threo isomer. The other stereoisomers are generally considered inactive against bacteria.[1]

-

D-(-)-threo-chloramphenicol : This isomer exhibits broad-spectrum bacteriostatic activity by specifically inhibiting bacterial protein synthesis.[1] It is effective against a range of Gram-positive and Gram-negative bacteria. In specific cases, such as against Haemophilus influenzae, Streptococcus pneumoniae, and Neisseria meningitidis, it can be bactericidal.[1]

-

L-(+)-threo, D-(-)-erythro, and L-(+)-erythro Isomers : These isomers are found to be inactive as antibacterial agents.[1] While devoid of significant antibacterial properties, some studies have indicated minor biological effects in other systems. For instance, this compound has been shown to inhibit protein synthesis in reticulocytes. One study on secondary biosynthetic processes in Bacillus noted a relative order of activity for inhibiting sporulation as D-(-)-threo > L-(+)-erythro > D-(-)-erythro, though these effects were observed at sub-bactericidal concentrations.[3][4]

Quantitative Analysis of Antibacterial Activity

Direct comparative Minimum Inhibitory Concentration (MIC) data for all four stereoisomers is scarce in modern literature, primarily because the inactivity of the non-threo isomers is well-established. The table below summarizes the relative activity based on available information.

| Stereoisomer | Configuration | Antibacterial Activity (Relative to D-threo) | Notes |

| D-(-)-threo-chloramphenicol | (1R, 2R) | 100% | The sole active antibacterial isomer. MIC values vary by organism (e.g., 0.1 - 1.56 µg/mL for Haemophilus).[5] |

| This compound | (1S, 2S) | ~0.5% | Generally considered inactive. One report suggests minimal activity.[6] |

| D-(-)-erythro-chloramphenicol | (1S, 2R) | Negligible / Inactive | No significant antibacterial activity reported.[1][3] |

| L-(+)-erythro-chloramphenicol | (1R, 2S) | Negligible / Inactive | No significant antibacterial activity reported.[1][3] |

Mechanism of Action: Inhibition of Protein Synthesis

The antibacterial action of D-(-)-threo-chloramphenicol stems from its ability to inhibit protein synthesis. It binds reversibly to the 50S subunit of the bacterial 70S ribosome.[2]

Specifically, chloramphenicol binds to the A-site of the peptidyl transferase center (PTC).[7] This binding site is a hydrophobic crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and G2505.[8] By occupying this critical location, chloramphenicol sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA. This obstruction prevents the peptidyl transferase enzyme from catalyzing the formation of a peptide bond between the growing polypeptide chain (at the P-site) and the new amino acid (at the A-site), thereby halting protein elongation.[2][8]

Stereoselectivity in Bacterial Resistance

The most common mechanism of bacterial resistance to chloramphenicol is enzymatic inactivation by Chloramphenicol Acetyltransferase (CAT).[9] This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the 3-hydroxyl group of chloramphenicol.[10] This modification prevents the antibiotic from binding to the ribosome, rendering it inactive.[9][11]

The CAT enzyme exhibits a high degree of stereoselectivity, preferentially recognizing and acetylating the biologically active D-(-)-threo isomer. This specificity means that bacterial resistance is directed against the very isomer that poses a threat, while the inactive isomers are not significantly metabolized by this pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

Methodology: Broth Microdilution

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of each chloramphenicol stereoisomer in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute further in sterile deionized water or broth.

-

Preparation of Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Create a two-fold serial dilution of each stereoisomer across the rows of the plate. This is achieved by transferring a set volume of the antibiotic solution from the first well to the second, mixing, and repeating this process for subsequent wells, resulting in a gradient of decreasing concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing only broth and bacteria.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (i.e., no bacterial growth).

Ribosome Binding Assay

Competitive binding assays are used to determine the affinity of a compound for the ribosome. This protocol describes a method using a fluorescently labeled antibiotic as a probe.

Methodology: Competitive Fluorescence Polarization Assay

-

Materials:

-

Purified 70S ribosomes from the target bacterium (e.g., E. coli).

-

Fluorescently labeled probe, such as BODIPY-erythromycin, which binds to a site overlapping with chloramphenicol.

-

Unlabeled chloramphenicol stereoisomers (the competitors).

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20).

-

-

Assay Setup: In a low-volume microplate (e.g., 384-well), combine a fixed concentration of 70S ribosomes (e.g., 25 nM) and the fluorescent probe (e.g., 4 nM BODIPY-erythromycin).

-

Addition of Competitor: Add the unlabeled chloramphenicol stereoisomers to the wells in a range of increasing concentrations (e.g., from 0.1 µM to 1 mM).

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2 hours).

-

Measurement: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. When the fluorescent probe is bound to the large ribosomal complex, its rotation is slow, resulting in a high FP value. When displaced by an unlabeled competitor, the free probe tumbles rapidly in solution, leading to a low FP value.

-

Data Analysis: Plot the FP values against the logarithm of the competitor concentration. The resulting sigmoidal curve can be used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the bound probe), which is indicative of the binding affinity of the stereoisomer for the ribosome.

Conclusion

The stereochemistry of chloramphenicol is a decisive factor in its biological activity. Only the D-(-)-threo isomer possesses the correct three-dimensional configuration to bind effectively to the bacterial ribosome and inhibit protein synthesis, establishing it as a potent antibacterial agent. The remaining three stereoisomers—L-(+)-threo, D-(-)-erythro, and L-(+)-erythro—are essentially inactive against bacteria. This stark difference in function underscores the principle of stereoselectivity in drug-target interactions. Furthermore, resistance mechanisms such as the CAT enzyme have evolved to be stereoselective, specifically targeting the active isomer. For professionals in drug development and research, the case of chloramphenicol serves as a fundamental example of how chirality can govern the efficacy and metabolic fate of a pharmaceutical compound.

References

- 1. Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Action of Chloramphenicol and Its Isomers on Secondary Biosynthetic Processes of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative in vitro acitvity of chloramphenicol and thiamphenicol on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]

- 10. The structural basis for substrate versatility of chloramphenicol acetyltransferase CATI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloramphenicol Acetyltransferase Type III - Proteopedia, life in 3D [proteopedia.org]

L-(+)-Threo-Chloramphenicol: A Technical Guide to its Inhibition of Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-(+)-Threo-chloramphenicol, the biologically active stereoisomer of chloramphenicol (B1208), is a broad-spectrum antibiotic renowned for its potent inhibition of bacterial protein synthesis.[1][2] First isolated from Streptomyces venezuelae and now synthetically produced, it has been a critical tool in treating a variety of bacterial infections and remains a subject of intense study for understanding ribosomal function and developing novel antimicrobial agents.[3] This technical guide provides an in-depth exploration of the core mechanisms of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center

This compound exerts its bacteriostatic effect by specifically targeting the 50S subunit of the bacterial ribosome, thereby inhibiting protein chain elongation.[4][5][6][7][8] The primary mechanism involves the obstruction of the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[4][9][10]

Chloramphenicol binds to the A-site of the PTC, in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452.[4][9][11] This binding sterically hinders the proper positioning of the aminoacyl moiety of the incoming aminoacyl-tRNA (aa-tRNA) in the A-site.[12][13] By preventing the aa-tRNA from correctly accommodating into the active site, chloramphenicol effectively blocks the formation of a peptide bond between the growing polypeptide chain (attached to the P-site tRNA) and the new amino acid.[4][12]

Interestingly, the inhibitory action of chloramphenicol is not absolute and can be context-dependent. Its efficiency is influenced by the specific amino acids in the nascent polypeptide chain and the incoming aa-tRNA.[14] For instance, inhibition is most effective when the nascent peptide carries an alanine (B10760859) residue in its penultimate position.[14][15]

While highly specific for prokaryotic 70S ribosomes, chloramphenicol can also interact with mammalian mitochondrial ribosomes, which share structural similarities with their bacterial counterparts.[5][12] This interaction is believed to be the basis for some of its toxic side effects.[5]

Quantitative Data on Inhibition

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs), half-maximal inhibitory concentrations (IC50), and dissociation constants (KD).

Table 1: Minimum Inhibitory Concentrations (MIC) of Chloramphenicol against Medically Significant Organisms

| Organism | MIC Range (μg/mL) |

| Escherichia coli | 0.015 – 10,000 |

| Staphylococcus aureus | 0.06 – 128 |

| Streptococcus pneumoniae | 2 – 16 |

| Data sourced from Wikipedia, dependent on the specific bacterial strain.[4] |

Table 2: IC50 and Dissociation Constants (KD) for Chloramphenicol

| Parameter | Value | System/Method | Reference |

| IC50 (Protein Synthesis) | 2 μM | E. coli balanced growth | [16] |

| IC50 (rRNA Maturation) | 2.8 μM | E. coli balanced growth | [16] |

| IC50 (Growth Rate) | 1.8 μM | E. coli balanced growth | [16] |

| IC50 (Mitochondrial Protein Synthesis - Heart) | 9.8 μM | Mammalian mitochondria | [17] |

| IC50 (Mitochondrial Protein Synthesis - Liver) | 11.8 μM | Mammalian mitochondria | [17] |

| KD1 (High Affinity Site) | 2 μM | D. radiodurans ribosomes | [18] |

| KD2 (Low Affinity Site) | 200 μM | Archaeal ribosomes | [18] |

| Apparent KD (BODIPY-CAM displacement) | 2.6 ± 1.5 µM | Bacterial ribosome | [9] |

| Apparent KD (BODIPY-ERY displacement) | 2.8 ± 0.5 µM | Bacterial ribosome | [9][12] |

| Apparent KD ([14C]-CHL binding) | 2.3 µM | Bacterial ribosome | [9][12] |

| Ki (Competitive Inhibition) | 0.7 μM | E. coli in vitro system (puromycin reaction) | [19] |

Experimental Protocols

Investigating the effects of this compound on protein synthesis involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Assay

This assay directly measures the effect of an inhibitor on the synthesis of a reporter protein in a cell-free system.

Objective: To quantify the inhibition of protein synthesis by this compound.

Materials:

-

Cell-free translation system (e.g., Rabbit Reticulocyte Lysate, Wheat Germ Extract, or bacterial S30 extract)

-

Reporter mRNA (e.g., Luciferase mRNA)

-

Amino acid mixture (including a radiolabeled or fluorescently tagged amino acid if required for detection)

-

This compound stock solution

-

Incubation buffer

-

Detection reagent (e.g., Luciferin (B1168401) for luciferase assay)

-

Luminometer or other appropriate detection instrument

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, prepare the translation reactions. A typical reaction includes the cell-free extract, reporter mRNA, amino acid mixture, and buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the experimental wells. Include a no-inhibitor control and a positive control inhibitor (e.g., cycloheximide (B1669411) for eukaryotic systems).

-

Incubation: Incubate the reactions at the optimal temperature for the translation system (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes).

-

Detection: Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, add the luciferin substrate and measure luminescence.

-

Data Analysis: Plot the reporter signal against the concentration of chloramphenicol to determine the IC50 value.

Ribosome Profiling (RIBO-seq)

Ribosome profiling is a powerful technique that provides a snapshot of ribosome positions on mRNA at a genomic scale, allowing for the identification of specific sites of translational arrest caused by inhibitors.

Objective: To map the precise locations of ribosome stalling on bacterial transcripts in the presence of this compound.

Materials:

-

Bacterial cell culture

-

This compound

-

Liquid nitrogen

-

Lysis buffer with high magnesium concentration

-

RNase I

-

Sucrose (B13894) gradient ultracentrifugation components (optional)

-

RNA purification kits

-

Library preparation kit for next-generation sequencing (NGS)

-

NGS sequencer

Procedure:

-

Cell Culture and Treatment: Grow bacterial cells to mid-log phase and treat with a specific concentration of this compound for a short period.

-

Harvesting and Lysis: Rapidly harvest cells by flash-freezing in liquid nitrogen to halt translation.[20][21] Lyse the cells in a buffer containing a high concentration of magnesium to stabilize ribosomes and prevent their runoff.[20][21]

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).

-

Monosome Isolation: Isolate the 70S monosomes (containing the RPFs) from the lysate, typically by sucrose gradient ultracentrifugation or size exclusion chromatography.

-

RPF Extraction: Extract the RPFs from the isolated monosomes.

-

Library Preparation: Prepare a sequencing library from the RPFs. This involves ligating adapters to the 3' and 5' ends of the RPFs, reverse transcription to cDNA, and PCR amplification.

-

Sequencing and Analysis: Sequence the cDNA library using an NGS platform. Align the resulting reads to the bacterial genome to map the positions of the ribosomes and identify sites of accumulation (stalling) in the chloramphenicol-treated sample compared to an untreated control.

Mechanisms of Resistance

The clinical efficacy of chloramphenicol is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance are:

-

Enzymatic Inactivation: The most common mechanism is the production of chloramphenicol acetyltransferase (CAT), an enzyme encoded by the cat gene, which is often carried on plasmids.[4][5][7] CAT catalyzes the acetylation of the two hydroxyl groups on the chloramphenicol molecule, using acetyl-CoA as a donor.[4] The resulting diacetylated derivative is unable to bind to the ribosome.[4][22]

-

Reduced Permeability/Efflux: Bacteria can develop resistance by reducing the permeability of their cell membrane to chloramphenicol or by actively pumping the drug out of the cell via efflux pumps.[4][23][24]

-

Ribosomal Mutation: Although rare, mutations in the 23S rRNA gene, specifically at the chloramphenicol binding site, can confer resistance by reducing the drug's binding affinity.[4][23]

Conclusion

This compound remains a cornerstone for studying the mechanisms of protein synthesis. Its well-defined interaction with the ribosomal PTC provides a clear model for understanding translation inhibition. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers to further investigate its properties, explore the nuances of its context-specific inhibition, and leverage this knowledge in the development of new antibiotics to combat the growing challenge of bacterial resistance. The continued study of this classic antibiotic is essential for advancing our understanding of fundamental biological processes and for innovating in the field of antimicrobial drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. youtube.com [youtube.com]

- 4. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. homework.study.com [homework.study.com]

- 7. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 8. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Chloramphenicol Interferes with 50S Ribosomal Subunit Maturation via Direct and Indirect Mechanisms | MDPI [mdpi.com]

- 16. How partially inhibitory concentrations of chloramphenicol affect the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of ribosomal peptidyltransferase by chloramphenicol. Kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Mechanisms of Resistance to Chloramphenicol in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. omicsonline.org [omicsonline.org]

L-(+)-Threo-chloramphenicol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of L-(+)-Threo-chloramphenicol. Due to the limited availability of specific data for the L-(+)-Threo isomer, this document primarily presents detailed information on its well-studied diastereomer, D-(-)-threo-chloramphenicol, the biologically active form. Qualitative data and general principles applicable to the L-(+)-Threo isomer are included where available, with clear distinctions made between the stereoisomers.

Introduction to Chloramphenicol (B1208) Stereoisomers

Chloramphenicol possesses two chiral centers, resulting in four possible stereoisomers. The D-(-)-threo isomer is the form that exhibits potent antibacterial activity by inhibiting bacterial protein synthesis.[1][2] The L-(+)-threo isomer, its enantiomer, is biologically inactive.[3] Diastereoisomers, such as the erythro forms, are also inactive. While sharing the same chemical formula and connectivity, stereoisomers can exhibit different physicochemical properties, including solubility and stability.[2]

Solubility Profile

The solubility of a drug substance is a critical parameter influencing its formulation, bioavailability, and efficacy. This section details the solubility of chloramphenicol isomers in various solvents.

Quantitative Solubility of D-(-)-threo-chloramphenicol

The solubility of D-(-)-threo-chloramphenicol has been determined in a range of aqueous and organic solvents.

| Solvent System | Temperature (°C) | Solubility |

| Water | 25 | 2.5 mg/mL[4] |

| Propylene Glycol | 25 | ~167 mg/mL (1:6 ratio)[1] |

| Ethanol | Not Specified | 50 mg/mL[5] |

| Methanol | Not Specified | Very Soluble[1] |

| Butanol | Not Specified | Very Soluble[1] |

| Ethyl Acetate | Not Specified | Very Soluble[1] |

| Acetone | Not Specified | Very Soluble[1] |

| Diethyl Ether | Not Specified | Fairly Soluble[1] |

Qualitative Solubility of this compound

Specific quantitative solubility data for this compound is not widely available. However, qualitative solubility has been described by chemical suppliers.

| Solvent | Solubility |

| DMSO | Slightly Soluble[6] |

| Ethanol | Sparingly Soluble[6] |

| Methanol | Slightly Soluble[6] |

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety and efficacy throughout its shelf life. Stability studies involve exposing the drug substance to various stress conditions to understand its degradation pathways.

Stability of D-(-)-threo-chloramphenicol under Stress Conditions

Forced degradation studies have been conducted on D-(-)-threo-chloramphenicol to identify its degradation products and pathways.

| Stress Condition | Details | Degradation |

| Acidic Hydrolysis | 1N HCl | 23.7% degradation observed in a study on a combined formulation.[4] |

| Alkaline Hydrolysis | 0.1N NaOH | Significant degradation, with one study reporting 100% degradation.[4] |

| Thermal Degradation | Heating at 90°C for 4 hours | A study on ear drops showed degradation under thermal stress.[7] |

| Photostability | Exposure to UV or fluorescent light | Solutions should be protected from light to prevent photochemical decomposition, which can cause yellowing and precipitation.[5] |

General Stability Considerations for this compound

While specific stability data for the L-(+)-threo isomer is scarce, it is known that diastereoisomers can have different susceptibilities to in-vivo enzymatic hydrolysis.[2] It is reasonable to anticipate that the fundamental degradation pathways (hydrolysis of the amide bond, reactions involving the nitro group and the propanediol (B1597323) side chain) would be similar to the D-(-)-threo isomer, although the rates of degradation may differ.

Mechanism of Action and Degradation Pathways

Mechanism of Action of Chloramphenicol

Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[7] This action prevents the formation of peptide bonds and subsequent protein chain elongation.

Degradation Pathways

Degradation of chloramphenicol can occur through hydrolysis of the amide linkage, reduction of the nitro group, and oxidation of the alcohol groups. The specific degradation products can vary depending on the stress conditions applied.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of chloramphenicol are presented below. These protocols are based on standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, ethanol, buffers of different pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods, as per ICH guidelines.[8][9]

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1N to 1N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1N to 1N NaOH and maintain at room temperature or heat gently for a specific duration.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C) for a set time.

-

Photodegradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) for a specified duration, with a dark control sample stored under the same conditions.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data for this isomer is limited, the extensive data on the D-(-)-threo isomer provides a valuable reference point for its physicochemical behavior. The provided experimental protocols offer a framework for researchers to conduct their own detailed investigations into the properties of this compound. Further studies are warranted to fully characterize this specific stereoisomer, which could be valuable for comparative studies and in understanding the structure-activity and structure-property relationships of the chloramphenicol family of compounds.

References

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chloramphenicol | C11H12Cl2N2O5 | CID 5959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoselective Bacterial Metabolism of Antibiotics in Environmental Bacteria – A Novel Biochemical Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS:134-90-7|this compound - Drug Delivery [ebclink.com]

- 7. researchgate.net [researchgate.net]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ijcrt.org [ijcrt.org]

Spectroscopic Profile of L-(+)-Threo-Chloramphenicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-(+)-Threo-chloramphenicol, a broad-spectrum antibiotic. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for researchers and professionals in the field of drug development and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | d | 2H | Ar-H |

| 7.51 | d | 2H | Ar-H |

| 6.45 | d | 1H | NH |

| 5.15 | d | 1H | CH-OH |

| 4.20 | m | 1H | CH-NH |

| 3.85 | dd | 1H | CH₂-OH |

| 3.65 | dd | 1H | CH₂-OH |

| 3.55 | d | 1H | CH-Cl₂ |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| 164.5 | C=O (amide) |

| 148.0 | Ar-C (quaternary, attached to NO₂) |

| 147.5 | Ar-C (quaternary) |

| 128.0 | Ar-CH |

| 123.5 | Ar-CH |

| 78.5 | CH-OH |

| 66.0 | CH-Cl₂ |

| 60.5 | CH₂-OH |

| 56.0 | CH-NH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3352 - 3246 | Strong, Broad | O-H and N-H stretching |

| 3081 | Medium | Aromatic C-H stretching |

| 1681 | Strong | C=O stretching (amide I) |

| 1559 | Strong | C=C stretching (aromatic) |

| 1521 | Strong | NO₂ asymmetric stretching |

| 1518 | Strong | N-H bending (amide II) |

| 1351 | Strong | NO₂ symmetric stretching |

| 662 | Medium | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. For this compound, a common ionization technique is electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Type |

| 321.0 | [M-H]⁻ (Precursor Ion) |

| 257.0 | Product Ion |

| 194.0 | Product Ion |

| 176.0 | Product Ion |

| 152.0 | Product Ion |

Note: The fragmentation pattern can be influenced by the collision energy used in MS/MS experiments.

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may need to be optimized for individual experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of this compound using the KBr pellet method:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general procedure for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system compatible with the LC mobile phase (e.g., methanol (B129727)/water or acetonitrile/water).

-

Instrumentation: Employ a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Liquid Chromatography:

-

Use a suitable reversed-phase column (e.g., C18).

-

Develop a gradient or isocratic elution method using a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

-

Mass Spectrometry:

-

Operate the ESI source in negative ion mode.

-

Optimize source parameters such as capillary voltage, nebulizer gas flow, and drying gas temperature.

-